2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a combination of chloro, methoxy, sulfamoyl, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenol with 4-methoxybenzylamine in the presence of acetic anhydride and a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may require catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H23ClN2O6S |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
2-[2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O6S/c1-30-18-7-3-16(4-8-18)14-25-23(27)15-32-22-12-11-20(13-21(22)24)33(28,29)26-17-5-9-19(31-2)10-6-17/h3-13,26H,14-15H2,1-2H3,(H,25,27) |
InChI Key |
BWYVIMNUJAZRBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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